

6-Azaindole Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Azaindole

Cat. No.: B1212597

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **6-azaindole** in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for **6-azaindole**, this document summarizes known qualitative information and presents quantitative data for the closely related isomer, 7-azaindole, as a valuable reference. The inclusion of detailed experimental protocols aims to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction to 6-Azaindole and its Importance

6-Azaindole, a heterocyclic aromatic compound, is a significant structural motif in medicinal chemistry. As a bioisostere of indole, its incorporation into drug candidates can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The solubility of **6-azaindole** and its derivatives is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. It has been noted that azaindoles generally exhibit improved aqueous solubility compared to their indole counterparts^{[1][2][3]}.

Qualitative Solubility of 6-Azaindole

General qualitative assessments indicate that **6-azaindole** possesses solubility in certain polar organic solvents.

Solvent	Solubility	Reference
Methanol	Soluble	[4]
Chloroform	Soluble	[4]
Water	Hardly Soluble	[4]

One study on azaindole derivatives reported that a **6-azaindole** derivative exhibited a solubility of 487 $\mu\text{g}/\text{mL}$ in an aqueous buffer solution at pH 6.5 and 25°C[5]. While this is not the parent **6-azaindole**, it provides an indication of the solubility of related structures in an aqueous environment.

Quantitative Solubility of 7-Azaindole (Isomer Comparison)

In the absence of extensive quantitative data for **6-azaindole**, the following tables present the mole fraction solubility (x_1) of the isomer 7-azaindole in various pure organic solvents at different temperatures. This data is highly valuable for understanding the general solubility behavior of the azaindole scaffold. The data was obtained using a gravimetric method.

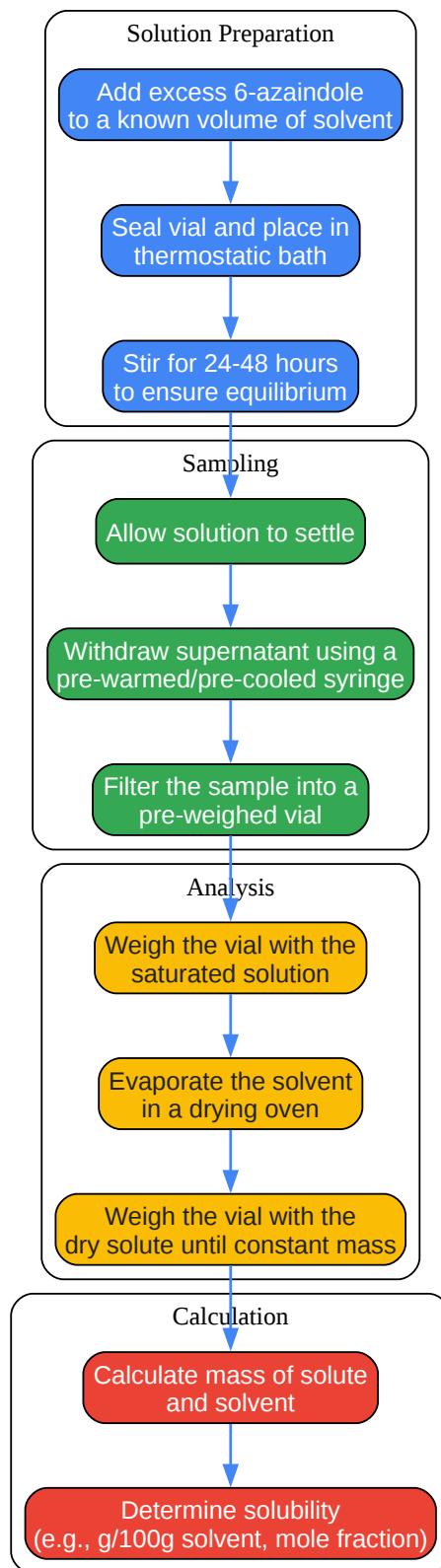
Table 1: Mole Fraction Solubility (x_1) of 7-Azaindole in Pure Solvents (278.15 K to 323.15 K)

Solvent	278.1 5 K	283.1 5 K	288.1 5 K	293.1 5 K	298.1 5 K	303.1 5 K	308.1 5 K	313.1 5 K	318.1 5 K	323.1 5 K
Methanol	0.048 9	0.056 1	0.064 5	0.074 1	0.085 1	0.097 8	0.112 4	0.129 2	0.148 5	0.170 8
Ethanol	0.026 1	0.029 8	0.034 1	0.038 9	0.044 5	0.050 9	0.058 3	0.066 8	0.076 6	0.087 9
n-Propanol	0.022 3	0.025 5	0.029 2	0.033 4	0.038 2	0.043 7	0.050 0	0.057 2	0.065 4	0.074 8
Isopropanol	0.023 5	0.026 9	0.030 8	0.035 3	0.040 4	0.046 1	0.052 8	0.060 4	0.069 1	0.079 0
Acetone	0.053 2	0.061 6	0.071 3	0.082 4	0.095 2	0.110 0	0.127 0	0.146 6	0.169 2	0.195 2
Ethyl Acetate	0.023 8	0.027 2	0.031 1	0.035 5	0.040 6	0.046 3	0.052 8	0.060 1	0.068 4	0.077 9
Acetonitrile	0.019 5	0.022 1	0.025 1	0.028 5	0.032 4	0.036 8	0.041 8	0.047 5	0.053 9	0.061 2
Tetrahydrofuran	0.061 8	0.071 4	0.082 4	0.095 1	0.109 8	0.126 8	0.146 5	0.169 3	0.195 6	0.226 0
n-Hexane	0.000 1	0.000 1	0.000 2	0.000 2	0.000 3	0.000 3	0.000 4	0.000 5	0.000 6	0.000 7

Data extracted from a study on 7-azaindole solubility and presented for comparative purposes.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like **6-azaindole** in an organic solvent, based on the widely used gravimetric method.


Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Materials and Apparatus

- **6-Azaindole** (or other solid solute)
- Organic solvents of interest (analytical grade)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic water bath or incubator
- Glass vials with screw caps
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes
- Drying oven
- Syringe filters (e.g., 0.45 μ m PTFE)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for determining solubility via the gravimetric method.

Detailed Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **6-azaindole** to a glass vial containing a known volume (e.g., 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatic water bath set to the desired temperature.
 - Stir the mixture vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.
- Sampling:
 - After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 2 hours.
 - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter. To avoid temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature.
 - Transfer the filtered saturated solution into a pre-weighed (tared) vial.
- Gravimetric Analysis:
 - Weigh the vial containing the known volume of the saturated solution to determine the total mass of the solution.
 - Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **6-azaindole**.
 - Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

- Calculation of Solubility:
 - Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)
 - Mass of the solute (**6-azaindole**) = (Mass of vial + dry solute) - (Mass of empty vial)
 - Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)
 - Solubility (g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
 - Mole fraction solubility (x_1) can be calculated using the masses and molar masses of the solute and solvent.

Conclusion

While quantitative solubility data for **6-azaindole** in a wide array of organic solvents remains limited in the public domain, qualitative information and comparative data from its isomer, 7-azaindole, provide valuable insights for researchers. The provided experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of **6-azaindole** in solvents relevant to specific research and development needs. Such empirical data is indispensable for advancing the use of this important heterocyclic scaffold in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 271-29-4 CAS MSDS (6-Azaindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]
- To cite this document: BenchChem. [6-Azaindole Solubility in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1212597#6-azaindole-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b1212597#6-azaindole-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com